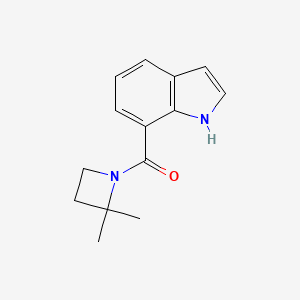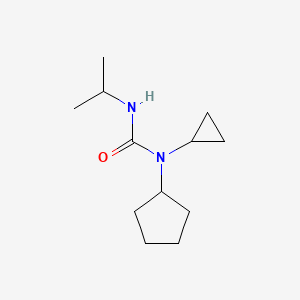![molecular formula C19H21F2N3O B7585426 N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide, commonly known as 'AFB-48', is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential medical applications.
Mecanismo De Acción
AFB-48 acts on the endocannabinoid system, which is involved in the regulation of pain, mood, and appetite. It binds to cannabinoid receptors CB1 and CB2, which are found in the brain, spinal cord, and immune cells. AFB-48 has a high affinity for CB1 receptors, which are primarily responsible for the psychoactive effects of cannabinoids. It also has a moderate affinity for CB2 receptors, which are involved in the regulation of immune function.
Biochemical and Physiological Effects:
AFB-48 has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and activating the endocannabinoid system. AFB-48 has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the serotonin and dopamine systems. Additionally, AFB-48 has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFB-48 has several advantages for lab experiments, including its high potency and selectivity for cannabinoid receptors. It also has a well-established synthesis method, making it easy to produce in large quantities. However, AFB-48 is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, AFB-48 is classified as a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes.
Direcciones Futuras
Future research on AFB-48 should focus on its potential medical applications, particularly in the treatment of chronic pain, inflammation, and neurological disorders. Additional studies should be conducted to investigate the long-term effects of AFB-48 on human health and safety. Novel analogues of AFB-48 should also be synthesized and tested for their pharmacological properties, with the aim of developing new and more effective medications.
Métodos De Síntesis
AFB-48 is synthesized through a multi-step process that involves the reaction of 2-fluorobenzonitrile with 4-fluoroaniline in the presence of a base to form 2-(4-fluorophenyl)benzonitrile. The resulting compound is then reacted with 2-(pyrrolidin-1-yl)propan-1-amine in the presence of a reducing agent to form AFB-48. The synthesis method has been optimized to produce high yields of pure AFB-48, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
AFB-48 has been extensively studied for its potential medical applications, particularly in the treatment of chronic pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. AFB-48 has also been investigated for its potential use in the treatment of epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c20-14-5-3-13(4-6-14)18-2-1-10-24(18)11-9-19(25)23-17-12-15(22)7-8-16(17)21/h3-8,12,18H,1-2,9-11,22H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKIIIXUSZKACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC(=O)NC2=C(C=CC(=C2)N)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)


![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)


![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)